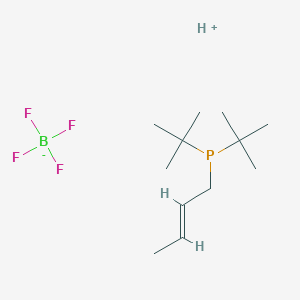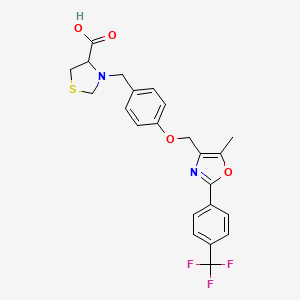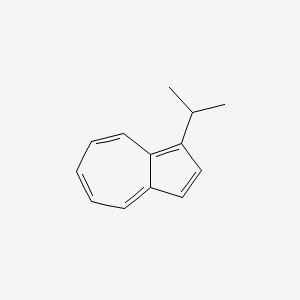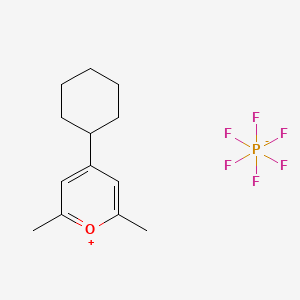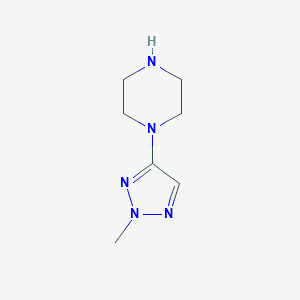
1-(2-Methyl-2H-1,2,3-triazol-4-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-2H-1,2,3-triazol-4-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 2-methyl-1,2,3-triazole moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-2H-1,2,3-triazol-4-yl)piperazine can be synthesized through various methods, including:
Click Chemistry: This method involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a halogenated piperazine derivative with a triazole.
Industrial Production Methods: Industrial production of this compound often employs scalable click chemistry techniques due to their high yield and selectivity. The use of continuous flow reactors can further enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions: 1-(2-Methyl-2H-1,2,3-triazol-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxo derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.
Major Products: The major products formed from these reactions include various substituted triazole and piperazine derivatives, which can exhibit different pharmacological properties .
科学的研究の応用
1-(2-Methyl-2H-1,2,3-triazol-4-yl)piperazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用機序
The mechanism of action of 1-(2-Methyl-2H-1,2,3-triazol-4-yl)piperazine involves its interaction with specific molecular targets:
類似化合物との比較
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Piperazine Derivatives: Compounds with a piperazine ring often have comparable pharmacological properties.
Uniqueness: 1-(2-Methyl-2H-1,2,3-triazol-4-yl)piperazine is unique due to its combined triazole and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold in drug design and development .
特性
分子式 |
C7H13N5 |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
1-(2-methyltriazol-4-yl)piperazine |
InChI |
InChI=1S/C7H13N5/c1-11-9-6-7(10-11)12-4-2-8-3-5-12/h6,8H,2-5H2,1H3 |
InChIキー |
LPNODKDRAJUFSQ-UHFFFAOYSA-N |
正規SMILES |
CN1N=CC(=N1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


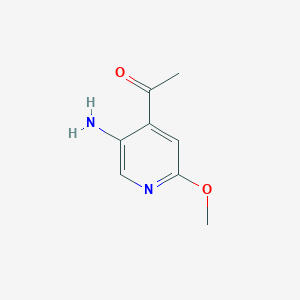
![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)

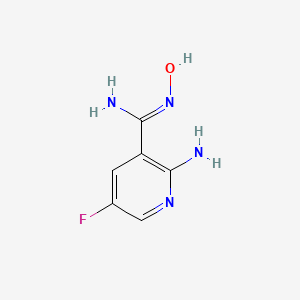
![(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)
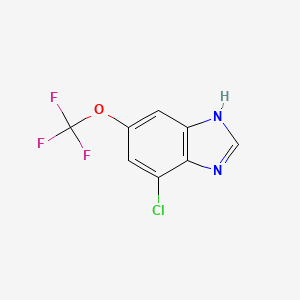
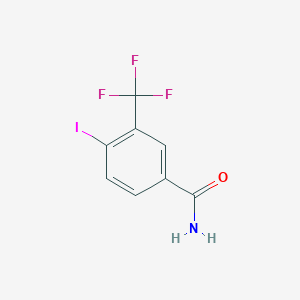
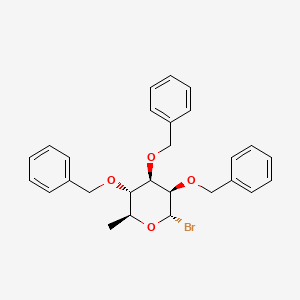
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
